

Application Notes and Protocols: NMR Spectroscopy of 2-Chloro-3-pyridylamine

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Compound of Interest

Compound Name: 2-Chloro-3-pyridylamine

Cat. No.: B031603

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of **2-Chloro-3-pyridylamine**, a key intermediate in pharmaceutical and agrochemical synthesis. This document includes tabulated spectral data, comprehensive experimental protocols for sample preparation and spectral acquisition, and a logical workflow for the NMR analysis process.

Introduction

2-Chloro-3-pyridylamine (CAS No: 6298-19-7), also known as 3-Amino-2-chloropyridine, is a heterocyclic aromatic amine. Its structural elucidation and purity assessment are critical for its application in drug discovery and development. NMR spectroscopy is the most powerful technique for the unambiguous structural characterization of such small molecules in solution. This document outlines the key aspects of ^1H and ^{13}C NMR spectroscopy of **2-Chloro-3-pyridylamine**.

NMR Spectral Data

The following tables summarize the proton (^1H) and carbon-13 (^{13}C) NMR spectral data for **2-Chloro-3-pyridylamine**. The data is typically acquired in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.[\[1\]](#)[\[2\]](#)

Table 1: ^1H NMR Spectral Data for **2-Chloro-3-pyridylamine** in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.85	dd	~4.8, ~1.5	H-6
~7.05	dd	~7.8, ~1.5	H-4
~6.75	dd	~7.8, ~4.8	H-5
~3.80	br s	-	-NH ₂

Note: The chemical shifts and coupling constants are approximate and may vary slightly depending on the experimental conditions such as solvent and concentration. The broad singlet for the amine protons (-NH₂) is due to quadrupole broadening and potential chemical exchange.

Table 2: ¹³C NMR Spectral Data for **2-Chloro-3-pyridylamine** in CDCl₃

Chemical Shift (δ) ppm	Assignment
~142.5	C-2
~139.8	C-6
~138.2	C-3
~122.9	C-4
~118.6	C-5

Note: The assignments are based on established chemical shift prediction models and spectral data from similar compounds.[\[1\]](#)[\[3\]](#)

Experimental Protocols

The following protocols provide a generalized methodology for acquiring high-quality NMR spectra of **2-Chloro-3-pyridylamine**.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- **Sample Weighing:** Accurately weigh 5-25 mg of **2-Chloro-3-pyridylamine** for ^1H NMR and 50-100 mg for ^{13}C NMR into a clean, dry vial.[\[4\]](#)
- **Solvent Selection:** Use a high-purity deuterated solvent. Deuterated chloroform (CDCl_3) is a common choice for this compound.[\[2\]](#) The required volume is typically 0.5-0.6 mL.[\[5\]](#)[\[6\]](#)
- **Dissolution:** Add the deuterated solvent to the vial containing the sample. Vortex the vial until the sample is completely dissolved.
- **Filtration (if necessary):** If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. It is often already present in commercially available deuterated solvents.
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are typical acquisition parameters for 1D ^1H and ^{13}C NMR experiments on a standard NMR spectrometer (e.g., Bruker 300-600 MHz).[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

^1H NMR Acquisition Parameters:

- **Pulse Program:** A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[\[9\]](#)
- **Solvent:** CDCl_3
- **Temperature:** 298 K
- **Spectral Width (SW):** ~15 ppm
- **Acquisition Time (AQ):** 2-4 seconds

- Relaxation Delay (D1): 1-5 seconds
- Number of Scans (NS): 8-16
- Receiver Gain (RG): Set automatically by the instrument.

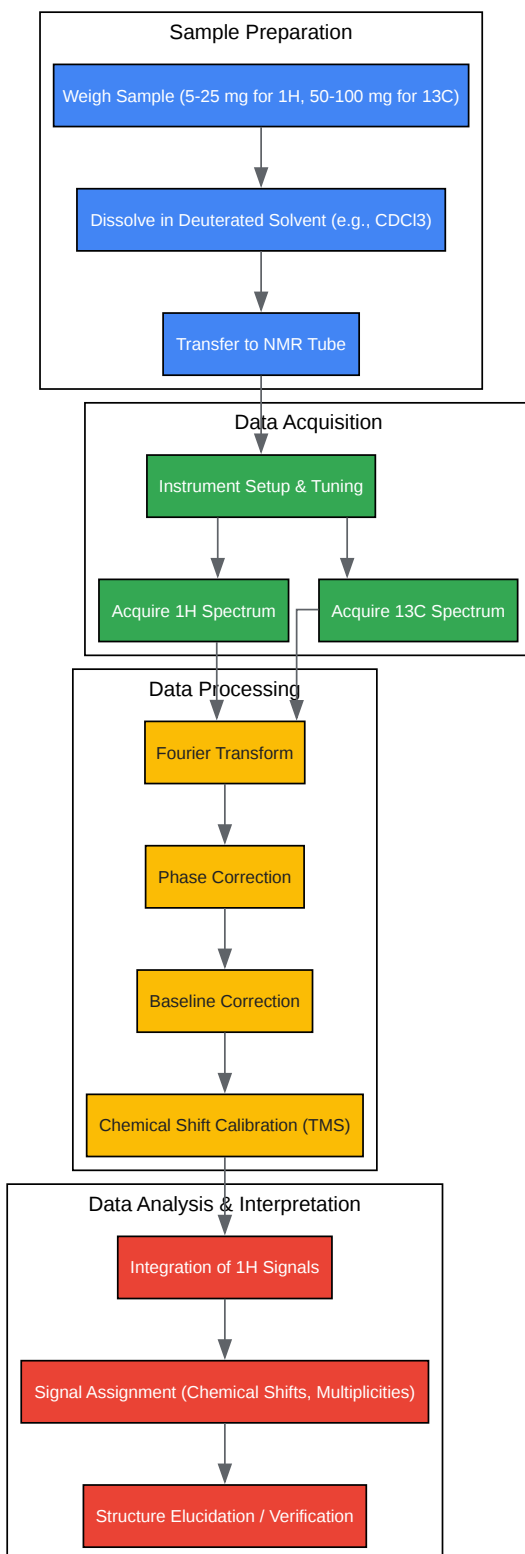
¹³C NMR Acquisition Parameters:

- Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
- Solvent: CDCl₃
- Temperature: 298 K
- Spectral Width (SW): ~240 ppm
- Acquisition Time (AQ): 1-2 seconds
- Relaxation Delay (D1): 2 seconds
- Number of Scans (NS): 1024 or more, depending on the sample concentration.
- Receiver Gain (RG): Set automatically by the instrument.

Visualized Workflows

The following diagrams illustrate the logical workflow for NMR analysis and the structural relationship of the protons in **2-Chloro-3-pyridylamine**.

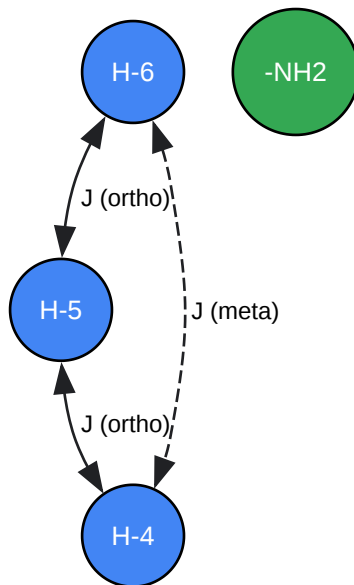
NMR Analysis Workflow for 2-Chloro-3-pyridylamine



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Caption: A logical workflow for the NMR analysis of a small molecule.

Proton Coupling Relationships in 2-Chloro-3-pyridylamine



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Caption: A diagram illustrating the spin-spin coupling between protons.

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